Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid
Description
Molecular formula and weight
Fluorenylmethoxycarbonyl-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid possesses the molecular formula C₂₀H₂₁NO₅, representing a complex organic molecule with multiple functional domains. The molecular weight of this compound is consistently reported as 355.38 to 355.39 grams per mole across various chemical databases and suppliers. This molecular weight calculation accounts for the complete structure including the bulky fluorenylmethoxycarbonyl protecting group, which contributes significantly to the overall mass of the molecule. The composition includes twenty carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the compound's substantial size and complexity relative to simpler amino acid derivatives.
The molecular formula provides insight into the compound's structural complexity and helps distinguish it from related derivatives. When compared to the unprotected amino acid core structure (C₅H₁₁NO₃ with molecular weight 133.15 g/mol), the addition of the fluorenylmethoxycarbonyl group increases the molecular weight by approximately 222 units, demonstrating the substantial contribution of the protecting group to the overall molecular architecture.
Stereochemical configuration (R/S)
The stereochemical designation (RS) in the compound name indicates that this material exists as a racemic mixture containing equal proportions of both (R) and (S) enantiomers at the α-carbon position. Each individual enantiomer has been isolated and characterized separately, with the (R)-enantiomer bearing the Chemical Abstracts Service number 884880-39-1 and the (S)-enantiomer assigned the number 1217603-41-2. The stereochemical center is located at the carbon atom bearing both the amino group and the carboxylic acid functionality, consistent with typical α-amino acid architecture.
The absolute configuration affects the spatial arrangement of substituents around the chiral center, with the (R)-configuration following the Cahn-Ingold-Prelog priority rules where the highest priority groups are arranged clockwise when viewed from the hydrogen atom. Conversely, the (S)-configuration displays a counterclockwise arrangement of these same priority groups. This stereochemical distinction is crucial in biological applications where enzymatic processes often exhibit high selectivity for specific enantiomers. The availability of both individual enantiomers and the racemic mixture provides synthetic chemists with flexibility in choosing the appropriate stereoisomer for their specific applications.
Functional group analysis (Fmoc, hydroxyl, methyl, carboxylic acid)
The molecular architecture of fluorenylmethoxycarbonyl-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid incorporates several distinct functional groups that contribute to its chemical properties and reactivity patterns. The fluorenylmethoxycarbonyl group represents a carbamate protecting group that shields the amino functionality from unwanted reactions during synthetic manipulations. This protecting group consists of a fluorene ring system connected through a methylene bridge to an oxycarbonyl unit, providing both steric hindrance and electronic stabilization to the protected amine.
The hydroxyl functional group positioned at the β-carbon (carbon-3) creates a β-hydroxycarboxylic acid structure, which places this compound within the classification of beta hydroxy acids. This hydroxyl group can participate in hydrogen bonding interactions and serves as a potential site for further chemical modifications. The presence of this hydroxyl group also influences the compound's solubility characteristics and its behavior in various reaction conditions.
Two methyl substituents are present at the γ-carbon position (carbon-3), creating a geminal dimethyl arrangement that provides steric bulk and influences the overall three-dimensional shape of the molecule. These methyl groups contribute to the compound's lipophilic character and can affect its interactions with other molecules in synthetic applications. The carboxylic acid functionality at the α-position provides the acidic character typical of amino acids and serves as a site for amide bond formation in peptide coupling reactions.
Nomenclature and Classification
IUPAC naming conventions
According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid. This nomenclature follows the standard IUPAC conventions for naming complex organic molecules by identifying the longest carbon chain, numbering the positions of substituents, and describing functional groups in order of priority. The base structure is identified as butanoic acid, with the carboxylic acid carbon designated as carbon-1.
The systematic naming clearly indicates the position of each functional group: the amino group protected by the fluorenylmethoxycarbonyl unit is located at carbon-2, while the hydroxyl group and methyl substituents are both positioned at carbon-3. For the individual enantiomers, the names are modified to include the appropriate stereochemical descriptors: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid for the R-enantiomer and (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid for the S-enantiomer.
Alternative systematic names found in the literature include variations that emphasize different aspects of the molecular structure, such as highlighting the relationship to valine or threonine derivatives. These naming variations reflect the compound's structural relationship to naturally occurring amino acids while acknowledging the modifications that create its unique properties.
CAS and PubChem identifiers
The Chemical Abstracts Service has assigned specific registry numbers to distinguish between the different stereoisomeric forms of this compound. The racemic mixture fluorenylmethoxycarbonyl-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid carries the CAS number 1246172-30-4. The individual enantiomers possess distinct CAS numbers: 884880-39-1 for the (R)-enantiomer and 1217603-41-2 for the (S)-enantiomer.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fmoc Acetal Intermediate
The preparation involves the following key steps (based on the methodology described in peptide scaffold synthesis literature):
Starting Material Preparation
The precursor amine (e.g., a resin-bound intermediate with a quaternary α-carbon) is first prepared or obtained.Fmoc Protection
The primary amine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. Despite the steric hindrance from the quaternary α-carbon, the reaction proceeds efficiently without incomplete acylation.Ozonolysis
The Fmoc-protected intermediate undergoes ozonolysis to convert an alkene or other precursor moiety into an aldehyde functional group. This step is performed carefully to avoid degradation of the Fmoc group and other sensitive functionalities.Acetal Formation
The aldehyde intermediate is converted into a dimethyl acetal by treatment with methanol, trimethylsilyl chloride, and trimethylorthoformate. This acetal serves as a stable, orthogonally protected intermediate that can be selectively deprotected later.Further Functionalization
The acetal intermediate can be deprotected selectively to regenerate the aldehyde, which can then be reduced to an alcohol or used for cyclitive cleavage to release the final product.
This sequence ensures that the sensitive hydroxy and quaternary centers are preserved, while allowing the introduction of various side chains or peptide fragments.
Compatibility with Ozone-Labile and Peptide Chemistry
- The method allows the incorporation of ozone-sensitive groups (e.g., electron-rich aromatics like furan or trimethoxybenzoic acid) by performing ozonolysis before introducing these groups, avoiding their degradation.
- It is compatible with classical Fmoc-based SPPS, enabling the synthesis of peptides containing the unnatural amino acid.
- Peptide fragment condensations can be performed using this intermediate, allowing the construction of complex bicyclic or constrained peptide scaffolds.
Research Findings and Data
| Step | Reaction/Process | Key Reagents | Outcome | Notes |
|---|---|---|---|---|
| 1 | Fmoc Protection | Fmoc-Cl | Fmoc-protected amine intermediate | Efficient despite quaternary α-carbon hindrance |
| 2 | Ozonolysis | Ozone, reductive work-up | Aldehyde intermediate | Performed on Fmoc-protected compound |
| 3 | Acetal Formation | Methanol, trimethylsilyl chloride, trimethylorthoformate | Dimethyl acetal intermediate | Orthogonal protection for aldehyde |
| 4 | Deprotection & Functionalization | Piperidine (for Fmoc removal), TFA (for acetal hydrolysis), NaBH(OAc)3 (reduction) | Functionalized intermediates or final products | Enables incorporation of ozone-sensitive groups and peptide fragments |
Example Application: Synthesis of Homoserine Lactone Scaffold
- Deprotection of Fmoc and acetal groups followed by acylation with 2-furoyl chloride (an ozone-sensitive group) was demonstrated.
- Subsequent regeneration of aldehyde and reduction steps led to the formation of lactone products with good yields (14–25% overall, ~80–86% per step).
- The method allowed the synthesis of stereoisomeric mixtures separable by chromatography.
Structural and Crystallographic Data
An example bicyclic thiazolidine lactam scaffold synthesized using this method was characterized by X-ray crystallography, confirming stereochemistry and purity.
| Parameter | Value |
|---|---|
| Empirical formula | C25H28N3O5.5S |
| Formula weight | 490.56 |
| Crystal system | Monoclinic, P21 |
| Unit cell dimensions | a = 9.222 Å, b = 27.417 Å, c = 9.552 Å |
| Volume | 2414.0 ų |
| Density | 1.350 Mg/m³ |
| R1 (I > 2σ) | 0.0404 |
| wR2 | 0.0889 |
This confirms the structural integrity of the synthesized compound and the stereochemical control achievable by the method.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino acids depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is primarily utilized in solid-phase peptide synthesis. The Fmoc group protects the amino group of the amino acid, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions. This method is widely adopted due to its efficiency and ability to produce high-purity peptides.
Comparison with Other Protecting Groups
The Fmoc group is favored over other protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) due to its mild deprotection conditions, which minimize degradation risks. The following table summarizes the characteristics of these protecting groups:
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Mild deprotection, high stability | Requires specific solvents for removal |
| Boc | Stable under basic conditions | Harsh deprotection conditions |
| Cbz | Good for aromatic compounds | Less stable than Fmoc |
Biological Research
Protein-Protein Interactions
In biological studies, this compound is used to investigate protein-protein interactions. The ability to protect the amino group allows researchers to modify peptides without compromising their biological activity.
Enzyme-Substrate Interactions
This compound also aids in studying enzyme-substrate interactions by enabling the synthesis of modified substrates that can be used to probe enzyme mechanisms and specificity.
Medicinal Chemistry
Peptide-Based Drug Development
this compound is significant in developing peptide-based therapeutics. Its role as a protecting group ensures that synthesized peptides are free from side reactions, thereby enhancing their pharmacological properties.
Case Studies in Drug Development
Several studies have demonstrated the utility of this compound in synthesizing bioactive peptides with therapeutic potential. For instance, research has shown that peptides synthesized using Fmoc chemistry exhibit improved stability and bioavailability compared to those synthesized with other methods.
Industrial Applications
Synthetic Peptide Production
In industrial settings, this compound is employed for large-scale peptide synthesis. Automated peptide synthesizers utilize this compound to produce high-quality peptides for various applications, including drug development and materials science.
Catalysts and Drug Delivery Systems
This compound is also explored for its potential use as a catalyst in chemical reactions and as a component in drug delivery systems due to its favorable biochemical properties.
Mechanism of Action
The mechanism by which Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid exerts its effects is primarily through its role as a protecting group. The Fmoc group shields the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₃₀H₃₁NO₅ (for both enantiomers).
- CAS Numbers :
- Applications : Incorporation into peptides for medicinal chemistry, enzyme inhibition studies, and biomaterials design.
Comparison with Similar Compounds
Stereoisomeric Variants
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid vs. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid
Key Findings :
- The (R)-enantiomer is synthesized via R-selective enzymatic reductive amination (e.g., using mODH-582 or ArODH enzymes) with >99% conversion .
- The (S)-enantiomer is typically prepared via chemical methods, with lower yields due to challenges in isolating diastereomers .
Structural Analogs with Modified Side Chains
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic Acid
- CAS No.: 1217741-23-5 .
- Structure : Thioether linkage introduces sulfur for metal coordination.
- Applications : Catalyst in asymmetric synthesis; mimics cysteine derivatives.
Fmoc-(2S,3S)-2-amino-3-phenylbutanoic Acid
- CAS No.: 247175-69-5 .
- Structure : Aromatic phenyl group enhances π-π stacking in peptides.
- Purity : 98% (HPLC), priced at $294/250 mg .
Fmoc-Protected Diaminobutyric Acid (Dab) Derivatives
Data Tables
Table 2. Commercial Availability
Biological Activity
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-AHMB) is a derivative of amino acids that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and exhibits various biological activities due to its structural properties and interactions with biological systems. This article provides an overview of the biological activity of Fmoc-AHMB, including its mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C₂₀H₂₁NO₅
- CAS Number : 1246172-30-4
- Molecular Weight : 357.39 g/mol
The Fmoc group is known for its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis (SPPS) .
Fmoc-AHMB primarily functions as a protecting group during peptide synthesis. Its mechanism involves:
- Formation of Carbamate Linkages : The amine group in Fmoc-AHMB reacts with fluorenylmethyloxycarbonyl chloride to form stable carbamate linkages, which protect the amino group from unwanted reactions during synthesis .
- Biochemical Interactions : The compound interacts with various enzymes and proteins, such as peptidyl transferases and proteases. These interactions are crucial for facilitating high-fidelity peptide synthesis .
Biological Activity
Fmoc-AHMB has been shown to influence several biological processes:
1. Cellular Effects
Research indicates that Fmoc-AHMB can modulate cell signaling pathways, gene expression, and cellular metabolism:
- Signal Transduction : It affects the phosphorylation status of proteins involved in signal transduction, which can alter downstream signaling events .
- Gene Regulation : By interacting with transcription factors, Fmoc-AHMB can influence the expression levels of specific genes .
2. Pharmacokinetics
The pharmacokinetics of Fmoc-AHMB are largely determined by its role as a protecting group in peptide synthesis. After synthesis, the Fmoc group is removed under basic conditions, allowing for the release of active peptides into biological systems .
Case Studies
Several studies have explored the biological implications of using Fmoc-AHMB in peptide synthesis:
Study 1: Peptide Synthesis and Biological Activity
A study demonstrated that peptides synthesized using Fmoc-AHMB exhibited enhanced stability and bioactivity compared to those synthesized without protective groups. The peptides showed improved interactions with target proteins, leading to increased efficacy in cellular assays .
Study 2: Enzyme Inhibition
In vitro assays revealed that peptides containing Fmoc-AHMB could inhibit specific proteases by forming stable complexes at their active sites. This inhibition was crucial for developing therapeutic agents targeting protease-related diseases .
Biochemical Pathways
Fmoc-AHMB plays a critical role in the following biochemical pathways:
- Peptide Synthesis Pathway : Utilized extensively in SPPS, allowing for the sequential addition of amino acids to create complex peptides .
- Metabolic Pathways : The compound's interactions with enzymes can influence metabolic pathways associated with amino acid metabolism and protein synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for incorporating Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid into solid-phase peptide synthesis (SPPS)?
- Methodology : Use standard Fmoc-SPPS protocols. The Fmoc group is removed with 20% piperidine in DMF, followed by coupling of the next amino acid using activators like HBTU/HOBt or DIC/Oxyma. The β-hydroxy and α-methyl groups may require extended coupling times (2–4 hours) to ensure complete reaction. Monitor coupling efficiency via Kaiser or chloranil tests .
- Key Considerations : Optimize solvent systems (e.g., DMF or NMP) to enhance solubility of the bulky side chain. Pre-activate the amino acid with coupling reagents to minimize steric hindrance .
Q. How should this compound be stored to maintain stability?
- Storage Guidelines : Store desiccated at –20°C in amber vials to prevent hydrolysis of the Fmoc group and oxidation of the hydroxyl moiety. Avoid prolonged exposure to light or moisture, which can degrade the compound .
Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Techniques :
- HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) to resolve impurities.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~356.4 g/mol) .
- NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and the β-hydroxy group (δ 4.1–4.5 ppm) .
Advanced Research Questions
Q. How can racemization be minimized during the incorporation of this compound into peptide sequences?
- Strategies :
- Use low-temperature coupling (0–4°C) and racemization-suppressing reagents (e.g., Oxyma or HOBt instead of HOAt).
- Avoid prolonged exposure to basic conditions during Fmoc deprotection; limit piperidine treatment to 2 × 5 minutes .
- Validation : Monitor enantiomeric purity via chiral HPLC or CD spectroscopy .
Q. What methods are effective in resolving diastereomers arising from the racemic nature of this compound during peptide synthesis?
- Approaches :
- Chromatography : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) or size-exclusion chromatography.
- Crystallization : Exploit differential solubility of diastereomeric intermediates in solvent systems like ethyl acetate/hexane .
- Case Study : In a study resolving Fmoc-Leu(3-OTBDMS)-OH diastereomers, TBDMS-protected hydroxyl groups enabled separation via silica gel chromatography .
Q. How do the β-hydroxy and α-methyl groups influence reactivity in peptide coupling and secondary structure formation?
- Reactivity Impact :
- The β-hydroxy group can participate in hydrogen bonding, stabilizing helical or turn structures in peptides.
- The α-methyl group introduces steric constraints, reducing conformational flexibility and potentially enhancing metabolic stability .
- Experimental Design : Incorporate the compound into model peptides (e.g., β-hairpins) and analyze structure via CD spectroscopy or X-ray crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
